molecular formula C8H20Cl2N2O B1603480 4-((Dimethylamino)methyl)piperidin-4-ol CAS No. 695145-47-2

4-((Dimethylamino)methyl)piperidin-4-ol

Cat. No. B1603480
M. Wt: 231.16 g/mol
InChI Key: MYISEZLKOWOGFX-UHFFFAOYSA-N
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Patent
US05173484

Procedure details

4.5 g (19.4 mmol) of ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate are heated overnight under reflux with 35 ml of concentrated hydrochloric acid. The product is concentrated, and the crystals are triturated with acetone, filtered off with suction and dried in a vacuum desiccator over P4O10.
Name
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1([OH:16])[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1)[CH3:3].[ClH:17]>>[ClH:17].[ClH:17].[CH3:3][N:2]([CH2:4][C:5]1([OH:16])[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[CH3:1] |f:2.3.4|

Inputs

Step One
Name
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Smiles
CN(C)CC1(CCN(CC1)C(=O)OCC)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The product is concentrated
CUSTOM
Type
CUSTOM
Details
the crystals are triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered off with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum desiccator over P4O10

Outcomes

Product
Name
Type
Smiles
Cl.Cl.CN(C)CC1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05173484

Procedure details

4.5 g (19.4 mmol) of ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate are heated overnight under reflux with 35 ml of concentrated hydrochloric acid. The product is concentrated, and the crystals are triturated with acetone, filtered off with suction and dried in a vacuum desiccator over P4O10.
Name
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1([OH:16])[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1)[CH3:3].[ClH:17]>>[ClH:17].[ClH:17].[CH3:3][N:2]([CH2:4][C:5]1([OH:16])[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[CH3:1] |f:2.3.4|

Inputs

Step One
Name
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Smiles
CN(C)CC1(CCN(CC1)C(=O)OCC)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The product is concentrated
CUSTOM
Type
CUSTOM
Details
the crystals are triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered off with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum desiccator over P4O10

Outcomes

Product
Name
Type
Smiles
Cl.Cl.CN(C)CC1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.